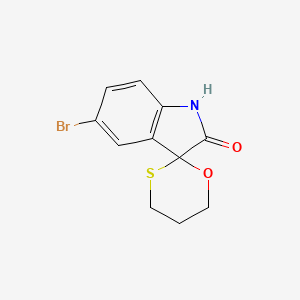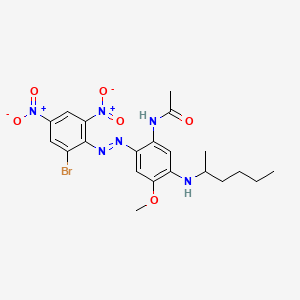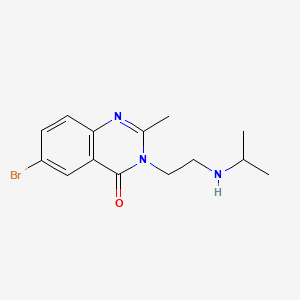
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate is a chemical compound with the molecular formula C22H35NO4 and a molecular weight of 377.5176 g/mol . This compound is known for its unique structure, which includes a diethylamino group and a tetrapropenyl succinate moiety.
Métodos De Preparación
The synthesis of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves several steps. The primary synthetic route includes the reaction of diethylamine with an appropriate succinic acid derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparación Con Compuestos Similares
1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate can be compared with similar compounds such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
1-(2-(Dimethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Número CAS |
97889-84-4 |
|---|---|
Fórmula molecular |
C22H35NO4 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |
InChI |
InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |
Clave InChI |
HMFFRWGUXCFTLM-HPWFBKAGSA-N |
SMILES isomérico |
CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |
SMILES canónico |
CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


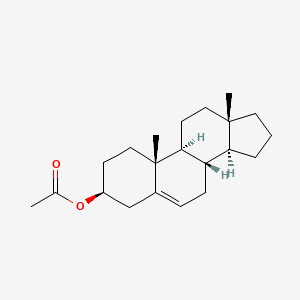
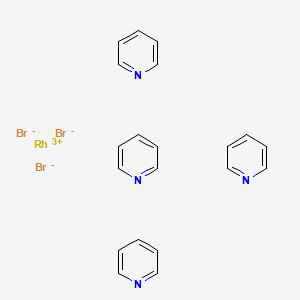

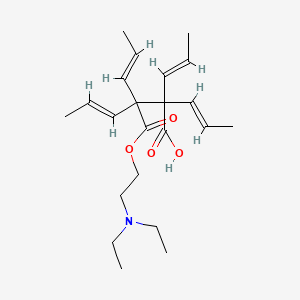
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
